Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459777
InChI: InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-4-5-14)12-13-6-8-17(9-7-13)10-11-19/h13-14,19H,4-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13459777

Molecular Formula: C16H30N2O3

Molecular Weight: 298.42 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H30N2O3
Molecular Weight 298.42 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-4-5-14)12-13-6-8-17(9-7-13)10-11-19/h13-14,19H,4-12H2,1-3H3
Standard InChI Key JZIRAQHXZCNSLB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2

Introduction

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamate class. It features a cyclopropyl group, a hydroxyethyl substituent, and a piperidine ring, making it structurally unique among carbamate derivatives. This compound is identified by the CAS number 1353986-99-8 and has the molecular formula C16H30N2O3, with a molecular weight of 298.42 g/mol .

Synthesis

The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves several key steps, although specific synthetic routes for this exact compound may not be extensively documented. General methods for synthesizing similar carbamate derivatives can be applied, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions.

Potential Applications

This compound has potential applications in various fields, particularly in drug development. Its interactions with specific biological targets suggest utility as modulators for opioid receptors or other pharmacological targets. Further research could lead to novel therapeutic agents that leverage its unique chemical properties.

Biological Activity

The biological activity of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is influenced by its structural features. The hydroxyethyl group facilitates hydrogen bonding with biological macromolecules, while the piperidine ring's hydrophobic characteristics may enhance its binding affinity to specific receptors or enzymes. These interactions could lead to modulation of biological pathways, making it useful in therapeutic applications.

Chemical Reactions

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester can participate in various chemical reactions typical of carbamates. These reactions highlight the compound's versatility in synthetic organic chemistry and are vital for understanding its stability and reactivity profile in pharmaceutical applications.

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